molecular formula C28H26FN3O6 B10831582 Exatecan-amide-cyclopropanol

Exatecan-amide-cyclopropanol

Cat. No.: B10831582
M. Wt: 519.5 g/mol
InChI Key: YBPWXIPEPLZSMS-JMQGSBJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exatecan-amide-cyclopropanol involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of ultrasonic and warming techniques to achieve the desired solubility and reactivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C in sealed containers to prevent moisture absorption and degradation .

Chemical Reactions Analysis

Types of Reactions

Exatecan-amide-cyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .

Mechanism of Action

Exatecan-amide-cyclopropanol exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. By binding to the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exatecan-amide-cyclopropanol is unique due to its enhanced potency and reduced sensitivity to multidrug resistance mechanisms compared to other camptothecin derivatives. Its ability to form stable conjugates with antibodies for targeted drug delivery further distinguishes it from other similar compounds .

Properties

Molecular Formula

C28H26FN3O6

Molecular Weight

519.5 g/mol

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-1-hydroxycyclopropane-1-carboxamide

InChI

InChI=1S/C28H26FN3O6/c1-3-28(37)16-8-20-23-14(10-32(20)24(33)15(16)11-38-26(28)35)22-18(31-25(34)27(36)6-7-27)5-4-13-12(2)17(29)9-19(30-23)21(13)22/h8-9,18,36-37H,3-7,10-11H2,1-2H3,(H,31,34)/t18-,28-/m0/s1

InChI Key

YBPWXIPEPLZSMS-JMQGSBJISA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)O)O

Origin of Product

United States

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